molecular formula C₂₂H₃₀O₃ B1160005 (4,5-Dihydro-5α-methoxy) Gestodene

(4,5-Dihydro-5α-methoxy) Gestodene

Cat. No.: B1160005
M. Wt: 342.47
Attention: For research use only. Not for human or veterinary use.
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Description

(4,5-Dihydro-5α-methoxy) Gestodene, also widely known as Gestodene EP Impurity I, is a high-purity chemical reference standard essential for advanced pharmaceutical research and development. This compound is systematically named 13-Ethyl-17-hydroxy-5-methoxy-18,19-dinor-5α,17α-pregn-15-en-20-yn-3-one and has a molecular formula of C22H30O3 and a molecular weight of 342.47 g/mol . It is a specified impurity of Gestodene, a potent third-generation synthetic progestin used in oral contraceptives and menopausal hormone therapy . This product is critical for analytical research and quality control, enabling the precise identification, quantification, and characterization of impurities in Gestodene Active Pharmaceutical Ingredient (API) and finished drug products. Its use is fundamental in method development and validation, stability studies, and in ensuring compliance with stringent pharmacopeial standards (such as EP) set by regulatory bodies worldwide. Researchers can utilize this standard to maintain the highest levels of product safety, efficacy, and quality. The mechanism of the parent compound, Gestodene, involves mimicking natural progesterone by inhibiting ovulation, thickening cervical mucus to prevent sperm penetration, and altering the endometrial lining to inhibit implantation . As a key impurity, the profiling of this compound is vital for comprehensive risk assessment. This product is provided with a comprehensive Certificate of Analysis (CoA) and extensive characterization data, which typically includes 1H-NMR, Mass Spectrometry, HPLC, IR, and TGA, confirming its identity and high purity . This product is intended For Research Use Only (RUO) and is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C₂₂H₃₀O₃

Molecular Weight

342.47

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 4,5 Dihydro 5α Methoxy Gestodene

Strategies for the Stereoselective Synthesis of 4,5-Dihydro Steroid Cores

The creation of the (4,5-Dihydro-5α-methoxy) Gestodene (B1671452) structure hinges on the stereoselective modification of the A-ring of the steroid. This process involves the reduction of the conjugated double bond system and the subsequent introduction of the methoxy (B1213986) group at the C5 position with a specific alpha (α) orientation.

Regioselective Reduction Approaches for Δ4-3-Keto Steroids

The foundational structure of many hormonal steroids, including Gestodene, is the Δ4-3-keto moiety in the A-ring. The regioselective reduction of this C4-C5 double bond is a critical step in synthesizing 4,5-dihydro derivatives. This reduction can lead to two distinct stereoisomers: the 5α-dihydro (A/B ring junction is trans) and the 5β-dihydro (A/B ring junction is cis) derivatives. The 5α isomer typically results in a planar steroid backbone, whereas the 5β isomer has a characteristic bend. nih.govmdpi.com

Catalytic hydrogenation is the most common method for this transformation. The stereochemical outcome is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and pH.

Catalysts: Palladium (Pd), Platinum (Pt), and Rhodium (Rh) are frequently used catalysts. Hydrogenation using palladium on charcoal (Pd/C) in a neutral or basic medium often favors the formation of the 5β isomer. Conversely, hydrogenation with platinum catalysts (e.g., PtO₂, Adams' catalyst) or under acidic conditions tends to yield the desired 5α isomer.

Solvent and pH: The solvent system and pH significantly influence the conformation of the steroid as it approaches the catalyst surface, thereby directing the stereochemical outcome. Acidic conditions can protonate the C3-keto group, promoting an intermediate conformation that favors hydrogen addition from the alpha face, leading to the 5α product. nih.gov

The table below summarizes typical conditions for the stereoselective reduction of Δ4-3-keto steroids.

CatalystSolvent / pHPredominant IsomerReference
Pd/CNeutral or Basic nih.gov
PtO₂Acidic (e.g., Acetic Acid) nih.gov
Rh-Al₂O₃Neutral nih.gov
Dissolving Metal (Li/NH₃)Ether/AmmoniaGeneral Knowledge

For the synthesis of (4,5-Dihydro-5α-methoxy) Gestodene, the initial step would involve the catalytic hydrogenation of Gestodene under conditions optimized for 5α-selectivity, such as using a platinum or rhodium catalyst in an acidic environment, to produce 5α-Dihydrogestodene.

Introduction of the 5α-Methoxy Moiety

The introduction of a methoxy group (–OCH₃) at the 5α position is not a single-step reaction. wikipedia.org It typically proceeds via a 5α-hydroxy intermediate. The synthesis pathway from the 5α-dihydro-3-keto steroid intermediate would involve:

Enolization and Epoxidation: The 3-keto group can be converted to an enol ether or enol acetate. Subsequent treatment with a peroxy acid (e.g., m-CPBA) would form an epoxide across the C4-C5 or C5-C6 bond, depending on the enol form generated.

Epoxide Opening: The epoxide ring can be opened under acidic conditions. For instance, acid-catalyzed opening of a 5α,6α-epoxide can lead to a 5α-hydroxy-6β-substituted intermediate, which can then be further manipulated.

Hydroxylation and Methylation: A more direct, albeit challenging, route involves the direct hydroxylation of the C5 position. Once the 5α-hydroxy-3-keto steroid is formed, the tertiary hydroxyl group can be methylated. This is typically achieved via Williamson ether synthesis, where the hydroxyl group is deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then reacts with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). wikipedia.org The steric hindrance around the tertiary 5α-hydroxyl group makes this reaction challenging and requires carefully optimized conditions.

Enantioselective Synthesis Pathways and Chiral Purity Considerations

Gestodene is an optically active molecule with multiple stereocenters. Its synthesis starts from chiral precursors, meaning the stereochemistry of the final product is dictated by the starting material. Therefore, the synthesis of this compound is a diastereoselective process, not an enantioselective one, as new chiral centers (at C4, C5) are formed in a molecule that is already chiral.

Maintaining chiral integrity throughout the synthetic sequence is paramount. The purity of the final product depends entirely on the enantiomeric purity of the starting Gestodene. Any chiral impurities in the starting material will be carried through the synthesis, resulting in a mixture of diastereomers that can be difficult to separate and may have different biological properties.

Chiral Purity Analysis: Confirmation of the enantiomeric and diastereomeric purity of the final compound is a critical analytical challenge. mdpi.com High-performance analytical techniques are employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase (CSP) that interacts differently with enantiomers, leading to their separation.

Capillary Electrophoresis (CE): CE, particularly with the addition of chiral selectors like cyclodextrins to the running buffer, is a powerful tool for separating enantiomers with high efficiency. mdpi.commdpi.com

NMR Spectroscopy: High-resolution NMR, sometimes using chiral shift reagents, can be used to distinguish between diastereomers and, in some cases, enantiomers.

Derivatization Reactions for Analytical and Mechanistic Studies

Chemical derivatization is a crucial strategy to enhance the detection and analysis of steroids like this compound, which may be present in low concentrations in biological or experimental samples. Derivatization modifies specific functional groups to improve properties like volatility for gas chromatography (GC) or ionization efficiency for mass spectrometry (MS). nih.govresearchgate.net

Functional Group Modifications for Enhanced Detectability

The target molecule possesses two key functional groups amenable to derivatization: the C3-ketone and the C17-hydroxyl group.

Derivatization of Ketones: The C3-keto group is a common target. Reagents that react with carbonyls can introduce a readily ionizable moiety, significantly improving sensitivity in LC-MS analysis. nih.govacs.org

Derivatization of Hydroxyls: The C17-hydroxyl group can be targeted to improve chromatographic behavior and mass spectrometric response. For GC-MS, silylation is common to increase volatility. For LC-MS, acylation or other reactions can be used to add a permanently charged or easily ionizable group.

The following table summarizes common derivatizing agents for steroid analysis.

Derivatizing AgentTarget Functional GroupAnalytical TechniquePurposeReference
MSTFA, TMCSHydroxyl, Ketone (enol)GC-MSIncreases volatility and thermal stability researchgate.net
Hydroxylamine (B1172632) (NH₂OH)KetoneLC-MS/MSForms oximes, improves ionization nih.gov
Girard's Reagent P/TKetoneLC-MS/MSIntroduces a quaternary amine (permanent charge) nih.gov
Dansyl ChlorideHydroxyl, PhenolicLC-MS/MSIntroduces a highly ionizable group clemson.edu
Isonicotinoyl Chloride (INC)Hydroxyl, OximeLC-MS/MSRapidly forms stable esters with favorable MS response acs.org

Stereochemical Derivatization for Isomeric Analysis

Distinguishing between closely related stereoisomers, such as the 5α and 5β forms of a dihydro steroid, is a significant analytical challenge. Derivatization can be a powerful tool to amplify the subtle structural differences between isomers, facilitating their separation and identification, particularly when coupled with ion mobility-mass spectrometry (IM-MS). nih.gov

IM-MS separates ions in the gas phase based on their size, shape, and charge. By derivatizing isomers, their resulting structures can be made different enough to have distinct collision cross-sections (CCS), allowing for their separation by ion mobility. nih.govresearchgate.net

Amplifying Structural Differences: Reactions that target specific functional groups can "amplify" subtle stereochemical differences. For example, reacting a pair of hydroxyl stereoisomers with 1,1'-carbonyldiimidazole (B1668759) (CDI) can result in derivatives with significantly different shapes and therefore different drift times in an IM spectrometer. nih.govnih.gov

Multi-Reagent Strategies: Using different derivatizing agents in parallel for different functional groups (e.g., Girard's reagent for the ketone and CDI for the hydroxyl group) can provide unique "fingerprints" for each isomer based on a combination of retention time, mass, fragmentation pattern, and collision cross-section. nih.gov This multi-faceted approach greatly increases the confidence in isomeric identification in complex mixtures.

Derivatization for Spectroscopic Characterization

The spectroscopic analysis of this compound is crucial for its structural elucidation and for its quantification as an impurity in pharmaceutical-grade gestodene. While direct spectroscopic analysis of the compound is standard, derivatization techniques can be employed to enhance the sensitivity and resolution of certain analytical methods, such as gas chromatography (GC) and mass spectrometry (MS).

Derivatization is a chemical modification process that converts a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a particular analytical technique. For a steroidal compound like this compound, which possesses hydroxyl and ketone functional groups, several derivatization strategies can be theoretically applied.

Common Derivatization Strategies for Steroids:

Silylation: This is a common derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups. Silylating agents, for example, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can be used to replace the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the compound, making it more amenable to GC analysis. The resulting TMS ether derivative also often produces characteristic fragmentation patterns in mass spectrometry, aiding in structural identification.

Acylation: The hydroxyl group of this compound can be acylated using reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride. This process introduces an acyl group, which can improve chromatographic properties and introduce a strongly responding moiety for certain detectors.

Oximation: The ketone group at the C-3 position can be converted to an oxime by reacting the compound with hydroxylamine hydrochloride. This derivatization is particularly useful for GC analysis as it prevents the thermal degradation of the ketone and can improve chromatographic peak shape.

It is important to note that while these are general derivatization techniques applicable to steroids, specific documented examples of the derivatization of this compound for spectroscopic characterization are not widely available in public literature. The characterization of this impurity is often performed directly on the underivatized molecule using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The availability of this compound as a pharmaceutical reference standard, often referred to as Gestodene Impurity I, implies that it is well-characterized. esschemco.comclearsynth.com The Certificate of Analysis (CoA) accompanying such standards typically provides detailed spectroscopic data obtained from direct analysis.

Below are illustrative tables representing the kind of spectroscopic data that would be expected for the underivatized this compound.

Table 1: Illustrative ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~0.90t3HC-18 Methyl Protons
~2.60s1HC-17 Ethynyl (B1212043) Proton
~3.40s3HC-5 Methoxy Protons
~4.00m1HC-17 Hydroxyl Proton

Table 2: Illustrative ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon Atom Assignment
~12.0C-18
~50.0C-5 Methoxy Carbon
~80.0C-17
~88.0C-20 (Ethynyl Carbon)
~75.0C-21 (Ethynyl Carbon)
~200.0C-3 Carbonyl Carbon

Table 3: Illustrative Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Interpretation
342.22[M]+ (Molecular Ion)
311.19[M - OCH₃]+
283.19[M - C₂H₅ - H₂O]+

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in separating this compound from the active pharmaceutical ingredient (API), Gestodene, and other impurities. These techniques provide the necessary resolution to accurately profile the impurity content.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of Gestodene and its impurities. researchgate.net Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for the simultaneous determination of Gestodene and other steroid hormones in pharmaceutical preparations. researchgate.netjocpr.com These methods are designed to be stability-indicating, meaning they can resolve the active ingredient from its degradation products and related compounds, including this compound.

Method development often involves screening various stationary phases, such as C18 and C8 columns, and optimizing the mobile phase composition, typically a mixture of acetonitrile (B52724) and water or a buffered aqueous solution. researchgate.netresearchgate.net The goal is to achieve adequate separation between Gestodene and all known and potential impurities. Validation of these methods is performed according to the International Conference on Harmonisation (ICH) guidelines, ensuring parameters like accuracy, precision, linearity, and robustness are within acceptable limits. researchgate.net

For impurity profiling, a gradient elution is often preferred over isocratic conditions to achieve better separation of a wider range of impurities with different polarities. The molecular structure of this compound, with its additional methoxy group and saturated A-ring, results in different polarity and retention characteristics compared to the parent Gestodene, allowing for its separation via a well-developed HPLC method.

Table 1: Exemplary HPLC Parameters for Gestodene Impurity Profiling

ParameterCondition
Column Phenomenex Gemini C18 (250 mm × 4.6 mm, 5 µm) researchgate.net
Mobile Phase Phosphate buffer: Acetonitrile (75:25 v/v), pH 3.6 researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 237 nm researchgate.net
Column Temperature 40 °C researchgate.net

Gas Chromatography (GC) is another powerful technique for the analysis of steroids, though it often requires derivatization to improve the volatility and thermal stability of the analytes. jfda-online.comelsevierpure.com For compounds like Gestodene and its derivatives, which possess polar functional groups (hydroxyl and ketone), derivatization is a necessary step before GC analysis. elsevierpure.com

Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group. sigmaaldrich.com This process reduces the polarity of the molecule and makes it more suitable for GC. The derivatized this compound can then be separated from other derivatized impurities on a GC column, typically a non-polar or medium-polarity capillary column.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and increased sensitivity. waters.com These advantages are particularly beneficial for the analysis of complex impurity profiles. UPLC methods, often coupled with mass spectrometry, have been developed for the simultaneous determination of Gestodene and other hormones. nih.gov

The use of sub-2 µm particle size columns in UPLC systems allows for more efficient separation of closely related compounds. waters.com This enhanced resolving power is ideal for separating isomeric impurities or compounds with very similar structures to this compound. The increased sensitivity of UPLC is also crucial for detecting and quantifying impurities at very low levels, which is often a regulatory requirement.

Table 2: UPLC Parameters for the Analysis of Gestodene

ParameterCondition
Column ACQUITY UPLC BEH C18 (1.7 µm) nih.gov
Mobile Phase Gradient of acetonitrile and water (both with 0.1% formic acid) nih.gov
Detection Tandem Mass Spectrometry (MS/MS) nih.gov

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of pharmaceutical impurities. When coupled with a chromatographic separation technique, it provides a high degree of specificity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the definitive techniques for identifying and quantifying unknown impurities. For this compound, LC-MS would provide the molecular weight of the compound, which would be expected to be 342.5 g/mol (C22H34O3), based on the addition of a methoxy group (CH3O) and two hydrogens to the Gestodene structure (C21H26O2, MW: 310.4 g/mol ). sigmaaldrich.comnih.gov

Tandem mass spectrometry (LC-MS/MS) provides structural information through the fragmentation of the parent ion. nih.gov By analyzing the fragmentation pattern, the position of the methoxy group and the saturation of the A-ring can be confirmed. This technique is also used for highly sensitive and selective quantification using Multiple Reaction Monitoring (MRM), which is essential for trace-level impurity analysis in complex matrices like plasma or pharmaceutical formulations. nih.govresearchgate.net

Table 3: Mass Spectrometric Parameters for Gestodene Analysis

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive nih.govnih.gov
Precursor Ion [M+H]+ (Gestodene) m/z 311.2 nih.gov
Fragment Ions (Gestodene) Dependent on collision energy, provides structural information nih.gov
Mass Analyzer Triple Quadrupole or Quadrupole Time-of-Flight (Q-TOF) nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection specificity of MS. elsevierpure.com After derivatization, the TMS-ether of this compound can be analyzed by GC-MS. The mass spectrum of the derivatized compound will show a characteristic molecular ion peak and fragmentation pattern. This pattern can be used for definitive identification by comparing it to a reference standard or by interpreting the fragmentation to deduce the structure. GC-MS is a highly reliable method for confirming the identity of volatile impurities.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Related Derivatives

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of novel chemical entities by providing the exact mass of a molecule with high precision. This capability allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for confirming the structure of derivatives like this compound.

The theoretical exact mass of this compound can be calculated based on its elemental formula. This calculated mass serves as a reference for comparison with the experimentally determined mass obtained from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer. A close correlation between the theoretical and experimental mass, typically within a few parts per million (ppm), provides strong evidence for the compound's identity.

For instance, while specific HRMS data for this compound is not widely published, the principles of its analysis can be inferred from studies on the parent compound, Gestodene. In the analysis of Gestodene, the precursor ion [M+H]⁺ is observed at an m/z corresponding to its molecular weight. nih.gov High-resolution analysis would confirm its elemental composition, and subsequent MS/MS fragmentation would yield characteristic product ions that help in structural confirmation. nih.gov

Table 1: Theoretical Exact Mass of Gestodene and Its Dihydro-methoxy Derivative

CompoundMolecular FormulaTheoretical Exact Mass [M+H]⁺
GestodeneC₂₁H₂₆O₂311.2006
This compoundC₂₂H₃₀O₃343.2217

The fragmentation pattern of this compound in an HRMS experiment would be expected to show losses of characteristic groups, such as the methoxy group (CH₃O) and water (H₂O), providing further structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, offering critical information on the connectivity of atoms and their spatial arrangement. For a complex stereocenter-rich molecule like this compound, NMR is essential for confirming the constitution, configuration, and conformation.

A suite of 1D and 2D NMR experiments is employed for a comprehensive analysis.

¹H NMR (Proton NMR): This experiment provides information about the chemical environment of each proton in the molecule. The chemical shift, integration, and multiplicity of the signals are used to identify the types of protons and their neighboring atoms. For this compound, the appearance of a singlet corresponding to the methoxy group (O-CH₃) protons around 3.3-3.5 ppm would be a key diagnostic signal.

¹³C NMR (Carbon NMR): This provides a signal for each unique carbon atom in the molecule, indicating the carbon skeleton. The chemical shift of the carbon attached to the methoxy group and the carbons in the A-ring would be significantly different from those in the parent Gestodene.

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of protons within the spin systems of the steroid rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the entire molecular structure, including the placement of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This is particularly vital for determining the stereochemistry, such as the α-orientation of the methoxy group at the C5 position. A cross-peak between the methoxy protons and a proton on the α-face of the steroid would confirm this assignment.

The synthesis of this compound would likely proceed through several intermediate steps. google.com NMR spectroscopy is an invaluable tool for monitoring the progress of the reaction and confirming the structure of each synthetic intermediate. For example, after the reduction of the C4-C5 double bond of Gestodene, ¹H NMR would show the disappearance of the olefinic proton signal. Subsequent introduction of the 5α-methoxy group would be confirmed by the appearance of the characteristic methoxy signal in the ¹H NMR spectrum and the corresponding carbon signal in the ¹³C NMR spectrum. The stereochemistry of this addition would be confirmed by NOESY experiments on the final product.

Table 2: Hypothetical ¹H and ¹³C NMR Data for Key Moieties in this compound

Moiety¹H Chemical Shift (ppm) (Multiplicity)¹³C Chemical Shift (ppm)
C18-CH₃~0.9 (s)~12-14
C5-OCH₃~3.4 (s)~55-58
C17-OHVariable~80-82
C20 (C≡CH)~2.5 (s)~85-88
C21 (C≡C H)~2.5 (s)~73-75
C5Not applicable~78-80

Other Spectroscopic Methods in Advanced Characterization (e.g., IR, UV-Vis for chromophore-enhanced derivatives)

While HRMS and NMR provide the core structural information, other spectroscopic techniques offer complementary data.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the tertiary alcohol (~3400 cm⁻¹), the C≡C-H stretch of the ethynyl group (~3300 cm⁻¹), the C-O stretch of the ether linkage (~1100 cm⁻¹), and the C=O stretch of the ketone in the A-ring (~1710 cm⁻¹). The absence of a strong C=C stretching band around 1650 cm⁻¹ would confirm the reduction of the C4-C5 double bond present in Gestodene. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The parent compound, Gestodene, possesses a conjugated enone system which results in a characteristic UV absorption maximum. The saturation of the C4-C5 double bond in this compound removes this chromophore. Consequently, the resulting saturated ketone would exhibit a much weaker n→π* transition at a shorter wavelength, and the strong π→π* transition would be absent. This change in the UV-Vis spectrum provides clear evidence of the modification in the A-ring. If chromophore-enhanced derivatives were to be synthesized, for example, by introducing an aromatic ring, UV-Vis spectroscopy would be a primary tool for characterizing the new electronic system.

In Vitro Enzymatic Metabolism Studies

The metabolic fate of this compound is primarily determined by the action of various enzyme systems within the body. In vitro studies on its parent compound, gestodene, provide significant insights into the likely metabolic pathways.

Identification of In Vitro Metabolic Products

In vitro incubations of gestodene with human liver preparations have led to the identification of several metabolites. The primary metabolites are dihydrogestodene and tetrahydrogestodene derivatives. nih.govnih.gov While the specific isomers were not always separated, 5α-dihydrogestodene is presumed to be a key intermediate. nih.gov

For this compound, further metabolism would likely lead to hydroxylated and potentially glucuronidated products. The formation of hydroxylated derivatives is a common metabolic pathway for steroids, catalyzed by CYP enzymes. nih.gov Following hydroxylation, these metabolites can undergo conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion. While not directly studied for this specific compound, the metabolism of other synthetic steroids like 11β-Methyl-19-nortestosterone involves the formation of both dehydrogenated and glucuronidated metabolites. mdpi.com

Table 1: Potential In Vitro Metabolic Products of this compound

Precursor CompoundMetabolic ReactionPotential Product(s)
This compoundHydroxylationHydroxylated derivatives
This compoundGlucuronidationGlucuronide conjugates

Comparative Biotransformation with Parent Gestodene and Related Steroids

The biotransformation of this compound can be compared with its parent compound, gestodene, and other related progestins. Unlike some progestogens such as norethindrone (B1679910) acetate, which are converted to their parent compound, gestodene is not believed to be transformed back from its metabolites. nih.gov

The metabolic pathway of gestodene primarily involves reduction and hydroxylation. nih.govnih.gov The initial reduction of gestodene to dihydrogestodene is a major step. nih.gov Since the subject compound is already a dihydro-methoxy derivative, its metabolic profile would differ from gestodene by bypassing this initial reductive step. Its metabolism would likely commence with hydroxylation or other phase I reactions, followed by phase II conjugation.

Chemical and Environmental Degradation Pathways

Beyond enzymatic metabolism, the stability and degradation of this compound can be influenced by chemical and environmental factors.

Hydrolytic Stability and Products

Forced degradation studies on related hormonal contraceptives, such as those containing ethinylestradiol and levonorgestrel (B1675169), have investigated their stability under various conditions, including acid and alkali hydrolysis. nih.gov While specific data on the hydrolytic stability of this compound is not available, the stability of the core steroid structure can be inferred. The methoxy group at the 5α position might be susceptible to hydrolysis under acidic conditions, potentially leading to the formation of a hydroxyl group and subsequent rearrangement products.

Photolytic Degradation Mechanisms

Photolytic degradation is another important environmental degradation pathway for steroid hormones. Studies on the degradation of gestodene and levonorgestrel have been conducted using ionizing radiation. researchgate.net These studies indicate that gestodene is susceptible to degradation by such methods. researchgate.net A study on the photolytic degradation of other hormonal contraceptives involved exposure to light to assess stability. nih.gov The specific photolytic degradation mechanisms for this compound have not been elucidated, but it is plausible that the steroid backbone and its functional groups could undergo photochemical reactions, leading to various degradation products.

Oxidative Degradation Profiles

The oxidative degradation of this compound is anticipated to proceed through several key pathways, primarily involving enzymatic systems within the body, such as cytochrome P450 enzymes, as well as potential degradation through advanced oxidation processes in environmental contexts.

Detailed research into the metabolism of the parent compound, Gestodene, reveals significant transformations, particularly the reduction of the A-ring. In vitro studies have demonstrated that Gestodene is metabolized into A-ring reduced derivatives. nih.gov Notably, 5α-dihydrogestodene has been identified as a presumed intermediate in the formation of 3β,5α-tetrahydrogestodene and 3α,5α-tetrahydrogestodene. nih.govresearchgate.net This suggests that the dihydro- structure of the subject compound is a recognized metabolic form.

The presence of the methoxy group at the 5α position is a key structural feature. The stability and transformation of this group under oxidative conditions would be a critical aspect of its degradation profile. Generally, metabolic pathways for similar compounds can involve O-demethylation, which would remove the methoxy group and likely lead to the formation of a hydroxylated intermediate.

Electrochemical oxidation has been shown to be an effective method for the degradation of Gestodene. researchgate.net In studies using boron-doped diamond electrodes, the degradation of Gestodene was found to follow pseudo-first-order kinetics. researchgate.net This indicates a high susceptibility of the gestodene structure to oxidative breakdown under these conditions. Radiolytic degradation studies on Gestodene further support its reactivity towards oxidative radicals. researchgate.net

The enzymatic systems responsible for the metabolism of related steroids offer further insight. For instance, the metabolism of the progestogen dydrogesterone (B1671002) is primarily carried out by cytosolic aldo-keto reductases (AKR1C) and secondarily by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19. nih.gov These enzymes are known to be involved in hydroxylation and reduction reactions. It is plausible that similar enzymes play a role in the oxidative degradation of this compound. Studies on Gestodene have shown that it can inhibit the oxidative metabolism of other substrates, indicating an interaction with cytochrome P-450 enzyme systems. nih.gov

Based on these related findings, a hypothetical oxidative degradation profile for this compound would likely involve one or more of the following transformations:

Hydroxylation: The addition of hydroxyl (-OH) groups at various positions on the steroid nucleus is a common oxidative metabolic pathway for steroids.

O-Demethylation: The cleavage of the methoxy group to form a hydroxylated metabolite.

Further Reduction: Additional reduction reactions on the A-ring or other parts of the molecule.

Ring Opening: Under more aggressive oxidative conditions, such as those in advanced oxidation processes, the steroid ring structure itself may be cleaved. nih.gov

The following table summarizes potential research findings and degradation pathways based on studies of related compounds.

Process Key Findings Potential Relevance to this compound Citations
Metabolic Reduction Gestodene is metabolized to 3β,5α-tetrahydrogestodene and 3α,5α-tetrahydrogestodene, with 5α-dihydrogestodene as a likely intermediate.The dihydro- structure is a known metabolic form, suggesting potential for further reduction or other transformations on this stable intermediate. nih.govresearchgate.net
Enzymatic Interactions Gestodene inhibits cytochrome P-450-mediated oxidation of other drugs. Related steroids are metabolized by CYP450 enzymes (CYP3A4, CYP2C19) and aldo-keto reductases (AKR1C).The compound likely interacts with and is metabolized by these enzyme systems, leading to hydroxylated and further reduced byproducts. nih.govnih.gov
Electrochemical Oxidation Gestodene degradation follows pseudo-first-order kinetics in electrochemical oxidation processes.The core structure is susceptible to degradation by strong oxidizing agents, which could lead to a variety of transformation products. researchgate.net
Radiolytic Degradation Gestodene is shown to be more susceptible to radiolytic degradation than Levonorgestrel.Demonstrates the molecule's reactivity with oxidative species like hydroxyl radicals. researchgate.net

The specific degradation products of this compound would need to be confirmed through dedicated experimental studies. However, the existing research on Gestodene and other synthetic steroids provides a strong foundation for predicting its metabolic and degradative fate.

Computational Chemistry and Molecular Dynamics Simulations

Computational methods provide a powerful lens through which to predict the physicochemical properties and potential biological interactions of novel molecules like this compound. These in silico techniques allow for the exploration of molecular conformations, electronic properties, and interactions with biological targets, offering insights that can guide future synthetic and experimental work.

The three-dimensional shape of a steroid is critical to its ability to bind to a receptor. The introduction of a 5α-methoxy group and the saturation of the 4,5-double bond in gestodene would significantly alter the conformation of the A-ring. In gestodene, the Δ4-3-keto system contributes to a relatively planar A-ring conformation. The reduction of the double bond to a 4,5-dihydro configuration induces a more bent or non-planar structure in the A-ring, a feature seen in 5β-dihydrosteroids. nih.gov This "bent" configuration can influence how the steroid fits into the ligand-binding pocket of a receptor. nih.gov

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov DFT studies on steroid hormones have proven valuable in understanding their reactivity and spectroscopic properties. acs.orgnih.gov For this compound, DFT calculations could be employed to determine key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential.

The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and stability of a molecule. nih.gov The molecular electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule, indicating sites prone to electrophilic or nucleophilic attack, as well as regions important for hydrogen bonding and other non-covalent interactions with a receptor. Studies on related steroids have shown that modifications to the steroid scaffold, such as the introduction of electronegative groups, can significantly alter these electronic properties, which in turn can affect binding affinity and biological activity. mdpi.com

A comparative DFT analysis of gestodene and this compound would likely reveal a significant redistribution of charge, particularly around the A-ring, due to the removal of the conjugated π-system and the introduction of the electron-donating methoxy group.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com Given that gestodene is a potent progestogen, it is logical to hypothesize that this compound would also interact with the progesterone (B1679170) receptor (PR). nih.govnih.gov In silico docking studies could be performed using the crystal structure of the PR ligand-binding domain to predict the binding mode of this novel derivative.

These simulations would likely show that the core steroid scaffold of this compound orients itself within the hydrophobic pocket of the PR, similar to other progestins. However, the key interactions would be dictated by the specific modifications. The 17α-ethynyl and 17β-hydroxyl groups of the parent gestodene are crucial for its high affinity, and these are retained in the derivative. nih.gov The novel 5α-methoxy group could either form new hydrogen bonds with specific amino acid residues in the binding pocket or, conversely, introduce steric hindrance that weakens the interaction. Molecular dynamics simulations of the docked complex could further elucidate the stability of the predicted binding mode and the nature of the intermolecular interactions over time. nih.gov Recent in silico studies on other steroid hormones have successfully used these methods to understand receptor-ligand interactions at an atomic level. nih.gov

Structure-Activity Relationship (SAR) Theory Applied to 4,5-Dihydro-5α-methoxy Steroids

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For a novel compound like this compound, SAR principles derived from related steroid families can provide a theoretical framework for predicting its potential activity.

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate physicochemical properties of molecules with their biological activities. unicamp.brscielo.brnih.govacs.org Such models have been successfully developed for various classes of steroids, including progestins and androgens. unicamp.brscielo.brusfq.edu.ec These models often incorporate descriptors related to molecular shape, hydrophobicity, and electronic properties. usfq.edu.ec

The following table summarizes key molecular descriptors that are often used in QSAR studies of steroids and how they might be altered in this compound compared to Gestodene.

DescriptorGestodeneThis compound (Theoretical)Rationale for Change
Molecular Shape Relatively planar A-ringMore bent A-ringSaturation of the 4,5-double bond. nih.gov
Hydrophobicity (LogP) HighPotentially higherAddition of a methoxy group.
Electronic Properties Conjugated π-system in A-ringSaturated A-ring with electron-donating methoxy groupRemoval of the 4,5-double bond and addition of the methoxy group.
Steric Bulk (A-ring) LowerHigherAddition of the 5α-methoxy group.

This table presents a theoretical comparison based on general chemical principles.

The structural modifications in this compound are expected to have a profound impact on its interaction with steroid receptors. The saturation of the 4,5-double bond, creating a 4,5-dihydro derivative, is a known modification in steroid chemistry. In the androgen series, 5α-reduction of testosterone (B1683101) to dihydrotestosterone (B1667394) significantly increases affinity for the androgen receptor. wikipedia.org However, for 19-nortestosterone derivatives like nandrolone, 5α-reduction decreases androgenic activity. wikipedia.org Given that gestodene is a 19-norprogestin, it is conceivable that the 4,5-dihydro modification could lead to a decrease in progestogenic activity.

The 5α-methoxy group is a less common modification. Its presence on the α-face of the steroid nucleus would likely have a significant steric impact. Depending on the topology of the progesterone receptor's ligand-binding pocket, this group could either be accommodated or could lead to a steric clash, thereby reducing binding affinity. Some studies on other steroid receptors have shown that substitutions at this position can influence receptor activation. mdpi.com

The combination of these two modifications—the altered A-ring conformation due to the dihydro moiety and the steric and electronic influence of the 5α-methoxy group—makes it difficult to predict the net effect on receptor binding affinity without direct computational modeling or experimental data. However, based on SAR principles from related compounds, it is plausible that these changes would lead to a significantly different pharmacological profile compared to gestodene.

The following table outlines the theoretical impact of these structural modifications on receptor binding.

Structural ModificationPotential Impact on Steroid FrameworkTheoretical Effect on Receptor Binding AffinitySupporting Rationale
4,5-Dihydro Moiety Induces a "bent" conformation in the A-ring.May decrease affinity for the progesterone receptor.In 19-nortestosterone derivatives, 5α-reduction often leads to decreased activity. wikipedia.org
5α-Methoxy Moiety Adds steric bulk to the α-face of the A-ring and alters local electronic properties.Could either increase or decrease affinity depending on the specific interactions within the receptor's binding pocket.Steric hindrance could be detrimental, but new favorable contacts could be formed.

This table presents a theoretical analysis based on established structure-activity relationships in steroid chemistry.

Influence of Substituents on Molecular Recognition (In Silico)

The introduction of dihydro and methoxy substituents to the Gestodene scaffold is predicted to significantly alter its molecular recognition by steroid receptors. The saturation of the 4,5-double bond to a 4,5-dihydro derivative introduces a more rigid, three-dimensional conformation compared to the planar A-ring of Gestodene. This structural change directly impacts the shape complementarity with the ligand-binding pockets of steroid receptors.

Ligand-Target Docking and Binding Affinity Predictions (In Silico)

Modeling of Interactions with Steroid Receptors (e.g., Estrogen Receptor, Androgen Receptor, Progesterone Receptor)

Computational docking simulations are essential to predict how this compound interacts with various steroid receptors. While its parent compound, Gestodene, is known to be a potent progestin with some affinity for androgen and glucocorticoid receptors, it has no significant affinity for the estrogen receptor. nih.gov The structural modifications in this compound are expected to modulate this binding profile.

Progesterone Receptor (PR): Gestodene exhibits a high binding affinity for the progesterone receptor, comparable to that of progesterone itself. nih.gov Molecular docking models of this compound suggest that the core steroid structure will still allow it to fit within the hydrophobic ligand-binding pocket of PR. However, the 5α-methoxy group's position and orientation are critical. Depending on the flexibility of the receptor's binding site, this group could either enhance binding through new polar contacts or decrease affinity due to steric clashes.

Androgen Receptor (AR): Synthetic progestins, including Gestodene, are known to bind to the androgen receptor. nih.gov The binding affinity of androgens to the AR is influenced by specific structural features. nih.gov The addition of the dihydro and methoxy groups to the Gestodene structure could alter its interaction with key amino acid residues in the AR ligand-binding domain, such as Asn705, Arg752, and Thr877, which are crucial for ligand binding. researchgate.net The modified shape and polarity due to the substituents would likely lead to a different binding orientation and affinity compared to Gestodene.

Estrogen Receptor (ER): Gestodene does not show measurable binding to the estrogen receptor. nih.gov The structural framework of this compound, being a derivative of a 19-nortestosterone progestin, is significantly different from the phenolic A-ring structure typical of estrogens that bind to the ER. Therefore, it is predicted that this compound would also have a low affinity for the estrogen receptor. The presence of the 5α-methoxy group is unlikely to introduce the necessary interactions for significant ER binding.

Analysis of Binding Site Complementarity and Key Intermolecular Forces

For this compound, the steroid core is expected to establish hydrophobic interactions with nonpolar residues within the receptor pockets, which is a primary driving force for binding. The key differences in interaction patterns compared to Gestodene will arise from the substituents.

The 17α-ethinyl group and the 17β-hydroxyl group are critical for the progestational activity of Gestodene, forming key hydrogen bonds within the active site of the progesterone receptor. These groups remain in this compound and are expected to retain their crucial interactions.

Table of Predicted Binding Interactions:

ReceptorKey Interacting Residues (Hypothesized)Predicted Nature of InteractionExpected Relative Affinity Change (vs. Gestodene)
Progesterone Receptor Hydrophobic pocket residues, key H-bond donors/acceptors for 17-OH and 17-ethinyl groupsPrimarily hydrophobic, with critical hydrogen bonds. Potential for new H-bond with 5α-methoxy group or steric clash.Uncertain; could be increased or decreased.
Androgen Receptor Asn705, Arg752, Thr877, other hydrophobic residuesMixed hydrophobic and polar interactions. Altered fit due to 4,5-dihydro and 5α-methoxy groups.Likely altered; could be increased or decreased.
Estrogen Receptor Phenolic binding site residues (e.g., Glu353, Arg394, His524)Unfavorable; lacks the key phenolic A-ring for ER activation.Remains negligible.

Theoretical Studies and Structure Activity Relationships Sar

The relationship between the structure of a steroid and its biological activity is a cornerstone of medicinal chemistry. drugdesign.org For (4,5-Dihydro-5α-methoxy) Gestodene (B1671452), the key structural modifications compared to the parent compound are the saturation of the A-ring and the presence of the 5α-methoxy group.

A-Ring Saturation: The planarity of the A-ring is significantly altered upon reduction of the C4-C5 double bond. This change in the three-dimensional shape of the molecule can profoundly affect how it fits into the ligand-binding pocket of a receptor.

5α-Methoxy Group: The introduction of a methoxy (B1213986) group at the 5α position adds steric bulk and a polar ether linkage. SAR studies on progesterone (B1679170) derivatives have shown that substitution at positions in or near the A/B ring junction can have a significant impact on receptor binding. For instance, a 6α-methoxy substituent on certain progesterone derivatives was found to promote only weak binding activity, suggesting that such modifications are not well-tolerated for high-affinity interactions. nih.gov This implies that the 5α-methoxy group in the Gestodene derivative would likely alter its binding affinity and selectivity for progesterone and other steroid receptors compared to Gestodene or 5α-dihydrogestodene.

Advanced Analytical Techniques

The unambiguous identification and quantification of (4,5-Dihydro-5α-methoxy) Gestodene (B1671452), especially in complex biological matrices like urine or plasma, requires sophisticated analytical instrumentation.

Mass Spectrometry (MS): Coupled with chromatographic separation, MS is the gold standard for steroid analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and reproducible technique, often used for steroid profiling. It typically requires derivatization to improve the volatility and thermal stability of the analytes. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique, particularly with tandem MS (MS/MS), is essential for analyzing steroid conjugates (phase II metabolites) directly and offers high sensitivity and specificity. nih.govwada-ama.org

Multidimensional Separations: For complex samples containing numerous isomers, advanced techniques like liquid chromatography-ion mobility-mass spectrometry (LC-IM-MS) provide an additional dimension of separation based on the molecule's size and shape (collision cross-section). This can be crucial for resolving isobaric and isomeric steroid metabolites. nih.gov

Derivatization: Chemical derivatization can be employed to enhance analytical performance. For instance, methylation of the acidic moiety of phase II metabolites has been shown to improve chromatographic peak shape and ionization efficiency in LC-MS analysis. nih.gov

Table of Mentioned Compounds

Common NameSystematic Name / Identifier
Gestodene (B1671452)(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one
(4,5-Dihydro-5α-methoxy) GestodeneC22H30O3
5α-DihydrogestodeneA metabolite of Gestodene
3α,5α-TetrahydrogestodeneA metabolite of Gestodene
3β,5α-TetrahydrogestodeneA metabolite of Gestodene
18-Methyl-4-estren-3,17-dioneA synthetic precursor to Gestodene
Progesterone (B1679170)Pregn-4-ene-3,20-dione
S-adenosyl-L-methionineA biological methyl group donor

Future Research Directions in Chemical Biology and Pharmaceutical Sciences of 4,5 Dihydro 5α Methoxy Gestodene

Exploration of Novel Synthetic Routes with Improved Efficiency and Sustainability

Key areas for future investigation include:

Chemoenzymatic Synthesis: This approach combines the flexibility of chemical synthesis with the high regio- and stereoselectivity of biocatalysis. researchgate.netcip.com.cn Enzymes, such as engineered P450 monooxygenases or reductases, could be employed to introduce the 5α-methoxy group or reduce the A-ring of a Gestodene (B1671452) precursor with high precision, a step that is often challenging to achieve with conventional chemical reagents. cip.com.cnbiorxiv.orgdntb.gov.uaresearchgate.net This strategy can significantly shorten synthetic routes and improve yields. researchgate.net

Heterogeneous Catalysis: The use of solid-supported catalysts instead of homogenous ones simplifies product purification and allows for catalyst recycling, aligning with green chemistry principles. researchgate.net Future research could focus on developing novel heterogeneous catalysts for specific transformations in the synthesis of (4,5-Dihydro-5α-methoxy) Gestodene, such as selective hydrogenations or etherifications.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. mdpi.com Integrating technologies like microwave irradiation or photochemistry within a flow system could further accelerate key reaction steps. mdpi.com

Microbial Transformations: Engineered microorganisms, such as Mycolicibacteria, could be developed to produce advanced intermediates or even the final this compound molecule from simple sterol precursors. mdpi.com This biotechnological approach offers a sustainable alternative to complex chemical synthesis.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesKey Research Focus
Chemoenzymatic Synthesis High regio- and stereoselectivity, milder reaction conditions, fewer protection/deprotection steps. researchgate.netcip.com.cnIdentification and engineering of specific enzymes (e.g., hydroxylases, reductases) for the desired transformations. biorxiv.orgdntb.gov.ua
Heterogeneous Catalysis Catalyst recyclability, simplified product purification, reduced waste. researchgate.netDevelopment of novel solid-supported catalysts for selective hydrogenation and etherification.
Flow Chemistry Enhanced reaction control, improved safety and scalability, potential for automation. mdpi.comDesign and optimization of multi-step flow reactors for continuous production.
Microbial Transformation Use of renewable feedstocks, sustainable production, potential for de novo synthesis. mdpi.comMetabolic engineering of microbial strains to create efficient biocatalytic pathways. mdpi.com

Development of Ultra-Sensitive Analytical Methodologies for Trace Analysis

To fully understand the pharmacokinetics and metabolic fate of this compound, the development of ultra-sensitive analytical methods capable of detecting and quantifying the compound and its metabolites at trace levels in complex biological matrices is essential. Given that steroids and their derivatives are often present in very low concentrations, high sensitivity and specificity are paramount. nih.govaustinpublishinggroup.com

Future research in this area should concentrate on:

Hyphenated Chromatographic Techniques: The coupling of liquid chromatography (LC) with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for steroid analysis. nih.govox.ac.uk Future work should focus on optimizing these methods for this compound. The use of ultra-high-performance liquid chromatography (UHPLC) can offer faster and more efficient separations. ox.ac.uk

High-Resolution Mass Spectrometry (HRMS): HRMS, such as time-of-flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, which is invaluable for the structural elucidation of unknown metabolites without the need for authentic standards. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. researchgate.net IM-MS is particularly powerful for separating isomeric steroids, which are indistinguishable by mass spectrometry alone. researchgate.netthermofisher.cnthermofisher.com This will be crucial for distinguishing between different stereoisomers of this compound and its metabolites.

Advanced Sample Preparation: Developing robust and efficient sample preparation techniques, such as solid-phase extraction (SPE) with novel sorbents or micro-extraction methods, will be critical for removing matrix interferences and concentrating the analytes of interest from biological samples like plasma and urine. austinpublishinggroup.comthermofisher.com

A summary of advanced analytical techniques and their potential applications is provided below:

Analytical TechniquePrimary Application for this compoundKey Advantage
UHPLC-MS/MS Quantitative analysis in biological fluids. thermofisher.comHigh sensitivity and specificity for known analytes. nih.gov
LC-HRMS (TOF, Orbitrap) Identification of unknown metabolites. nih.govAccurate mass measurements for formula determination.
LC-IM-MS Separation of stereoisomers and other isomeric forms. researchgate.netnih.govProvides an additional dimension of separation based on molecular shape. researchgate.net
Advanced SPE Extraction and clean-up from complex matrices. thermofisher.comImproved recovery and reduction of matrix effects.

Comprehensive Elucidation of In Vitro Biotransformation Pathways

Understanding how this compound is metabolized in the body is fundamental to predicting its efficacy, potential toxicity, and drug-drug interactions. In vitro models using human liver microsomes, hepatocytes, and specific recombinant drug-metabolizing enzymes are essential tools for this purpose. nih.govcreative-biolabs.comsimulations-plus.com

Future research should aim to:

Identify Phase I and Phase II Metabolites: The primary goal will be to identify the major and minor metabolites formed through Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. simulations-plus.com Given its structure, likely metabolic pathways include O-demethylation of the methoxy (B1213986) group, further reduction of the A-ring, and hydroxylation at various positions on the steroid scaffold, followed by glucuronidation or sulfation. nih.govnih.gov

Pinpoint Key Metabolizing Enzymes: Identifying the specific cytochrome P450 (CYP) isoforms, reductases, and UDP-glucuronosyltransferases (UGTs) responsible for the observed metabolic transformations is crucial. This information is vital for predicting potential drug-drug interactions.

Utilize In Silico Prediction Tools: Computational tools can predict potential sites of metabolism on the molecule, guiding the experimental search for metabolites. nih.govsimulations-plus.comnih.gov These programs can help prioritize which metabolites to look for and synthesize as standards.

A table outlining the expected biotransformation pathways is shown below:

Biotransformation PathwayPotential Enzymes InvolvedExpected Products
O-Demethylation Cytochrome P450 (e.g., CYP2C9, CYP3A4)(4,5-Dihydro-5α-hydroxy) Gestodene
Hydroxylation Cytochrome P450 isoformsMono- or di-hydroxylated derivatives
A-ring Reduction 5α/5β-reductases, 3α/3β-hydroxysteroid dehydrogenasesTetrahydrogestodene derivatives
Glucuronidation/Sulfation UGTs / SULTsGlucuronide and sulfate (B86663) conjugates of hydroxylated metabolites

Advanced Computational Design of Steroid Derivatives Based on Structural Insights

Computational chemistry and molecular modeling offer powerful tools to accelerate the drug discovery process by providing insights into ligand-receptor interactions at the molecular level. nih.govmdpi.comnih.gov For this compound, these techniques can be used to design new derivatives with improved affinity, selectivity, and pharmacokinetic properties.

Future computational research directions include:

Molecular Docking: Docking studies of this compound and its virtual derivatives into the ligand-binding domains of relevant nuclear receptors (e.g., progesterone (B1679170), androgen, and estrogen receptors) can predict binding affinities and orientations. nih.gov This helps in understanding how the 5α-methoxy group influences receptor interaction.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the steroid-receptor complex behaves over time. uu.nlnih.govrowan.eduzib.de This can reveal key interactions, the stability of the complex, and how the ligand influences the receptor's conformation, which is crucial for its function as a transcription factor. uu.nlnih.gov

Quantum Mechanics (QM) and QM/MM Methods: For a highly accurate description of electronic interactions within the receptor's binding pocket, QM methods can be employed. nih.govmdpi.comakjournals.comijirt.org Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, where the ligand and active site are treated with QM and the rest of the protein with MM, offer a balance between accuracy and computational cost. mdpi.com

Computational MethodResearch GoalPredicted Outcome
Molecular Docking Predict binding mode and affinity to steroid receptors. nih.govIdentification of key binding interactions and ranking of potential derivatives.
Molecular Dynamics (MD) Analyze the stability and conformational changes of the ligand-receptor complex. uu.nlnih.govUnderstanding of the dynamic behavior and allosteric effects of ligand binding. uu.nlrowan.edu
QM/MM Calculations Accurately model electronic interactions and reaction mechanisms within the active site. mdpi.comPrecise calculation of binding energies and elucidation of enzymatic reaction pathways.

Investigation of Stereochemical Influence on Molecular Recognition and Transformation Processes

Stereochemistry is a critical determinant of a drug's pharmacological activity, as biological systems, particularly receptors and enzymes, are chiral. nih.govoup.com The introduction of the 5α-methoxy group in this compound adds to its stereochemical complexity. The orientation of this group and the conformation of the A-ring can significantly impact how the molecule is recognized by its biological targets and how it is metabolized.

Key research questions to address include:

A-Ring Conformation: The flexibility of the A-ring and the preferred conformation (e.g., chair, half-chair) can influence how the molecule fits into a receptor's binding pocket. nih.gov Research is needed to determine the conformational preferences of this compound and how they correlate with binding affinity.

Receptor Binding Selectivity: The precise three-dimensional shape of this compound will determine its binding selectivity for different steroid receptors. Future studies should compare the binding affinity of different stereoisomers to a panel of nuclear receptors to build a comprehensive selectivity profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4,5-Dihydro-5α-methoxy) Gestodene, and how can purity be optimized during synthesis?

  • Methodology : Synthesis often involves refluxing intermediates (e.g., thiosemicarbazides) with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture . Purification typically includes recrystallization from DMF-ethanol. Monitoring via TLC and verifying purity through melting point analysis are critical steps .
  • Data Considerations : Yield optimization may require adjusting molar ratios (e.g., 1:1:2:3 for reagents) and reaction duration (e.g., 2 hours under reflux) .

Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?

  • Methodology : Reverse-phase HPLC (RP-HPLC) is widely used. For example, linearity ranges of 25–125 µg/mL for Gestodene derivatives can achieve correlation coefficients (R²) >0.999 . Calibration curves should include triplicate measurements and account for matrix effects (e.g., biological samples).
  • Validation Parameters : Include precision (RSD <2%), accuracy (recovery 98–102%), and stability under storage conditions (-20°C) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Handling : Avoid dust formation; use fume hoods and grounded equipment. Wear PPE (gloves, lab coats) and respiratory protection if aerosols are generated .
  • Storage : Store at -20°C in airtight containers to prevent degradation. Monitor for moisture and light exposure .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interaction with PAR1 receptors, and what controls are necessary?

  • Experimental Design : Use live-cell imaging (e.g., calcein-AM-stained MEG-01 cells) to quantify morphological changes (e.g., circularity reduction) post-PAR1 activation. Include controls with PAR1 antagonists (e.g., vorapaxar) to confirm specificity .
  • Data Interpretation : Normalize results to baseline thrombin receptor activity and validate with dose-response curves (e.g., 0.1–10 µM Gestodene) .

Q. How do structural modifications (e.g., methoxy group position) influence the compound’s bioactivity, and how can contradictions in literature data be resolved?

  • Methodology : Compare NMR and ESI-MS data of analogs (e.g., δH 3.88 for methoxy protons in flavogadorinin derivatives) to correlate structural features with activity . Use cyclooxygenase-2 (COX-2) inhibition assays to evaluate anti-inflammatory or chemopreventive effects .
  • Contradiction Analysis : Discrepancies in bioactivity may arise from stereochemical differences (e.g., α vs. β configurations) or assay conditions (e.g., in vitro vs. ex vivo models). Replicate studies under standardized protocols .

Q. What strategies are effective for isolating and characterizing minor metabolites of this compound in pharmacokinetic studies?

  • Isolation Techniques : Use activity-guided fractionation with HPLC-PDA-MS to track metabolites. Optimize mobile phases (e.g., acetonitrile/water gradients) for resolution .
  • Characterization : Assign structures via high-resolution MS/MS and 2D NMR (e.g., COSY, HMBC) to confirm methoxy group placement and dihydro modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.